molecular formula C8H13NO B3028858 5-Azaspiro[3.5]nonan-8-one CAS No. 362053-33-6

5-Azaspiro[3.5]nonan-8-one

Cat. No.: B3028858
CAS No.: 362053-33-6
M. Wt: 139.19
InChI Key: TURGHONWVPUISN-UHFFFAOYSA-N
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Description

5-Azaspiro[3.5]nonan-8-one (CAS 362053-33-6) is a spirocyclic chemical building block of high interest in advanced medicinal chemistry and drug discovery programs. This compound, with the molecular formula C8H13NO and a molecular weight of 139.20 g/mol, serves as a versatile synthetic intermediate . Its unique spirocyclic architecture is strategically utilized by researchers to access unexplored chemical space and control the spatial orientation of functional groups, which is crucial for developing potent inhibitors of therapeutic targets . Recent peer-reviewed research highlights the application of this spiro[3.5]nonane scaffold in the structure-based development of novel anti-cancer agents. Specifically, derivatives of this core structure have been designed to act as highly potent and selective inhibitors of the ASH1L protein, a histone methyltransferase that is a validated target in leukemia and other cancers . The mechanism of action involves the compound's structure enabling access to a key hydrophobic pocket on the protein, leading to improved inhibitory activity and cellular efficacy in blocking cancer cell proliferation . This product is intended for research purposes as a key precursor and is offered in various packaging sizes with high purity . It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions, noting that it may cause skin, eye irritation, and specific target organ toxicity upon prolonged exposure .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-azaspiro[3.5]nonan-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c10-7-2-5-9-8(6-7)3-1-4-8/h9H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TURGHONWVPUISN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(=O)CCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801310997
Record name 5-Azaspiro[3.5]nonan-8-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

362053-33-6
Record name 5-Azaspiro[3.5]nonan-8-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=362053-33-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Azaspiro[3.5]nonan-8-one
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URL https://comptox.epa.gov/dashboard/DTXSID801310997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Methodologies for 5 Azaspiro 3.5 Nonan 8 One and Analogues

General Principles of Spirocycle Construction

The synthesis of spirocycles, compounds featuring two rings connected by a single common atom, is a significant area of organic synthesis due to their unique three-dimensional structures. chemrxiv.org These rigid scaffolds are of high interest in medicinal chemistry. whiterose.ac.uk The central, shared atom is a quaternary carbon, and its formation is a key step in spirocycle synthesis.

Challenges in Creating Quaternary Stereocenters

The construction of a quaternary stereocenter, a carbon atom bonded to four non-hydrogen substituents, is a formidable challenge in organic synthesis. pnas.orgbohrium.comresearchgate.net When these four substituents are different, creating the chiral center with high enantioselectivity is particularly difficult. pnas.org The primary challenge stems from steric hindrance; forming a bond at a sterically congested center is often kinetically disfavored. bohrium.com

Traditional methods often struggle to create these centers efficiently, which has historically limited their implementation in fields like drug discovery. acs.org Overcoming the steric crowding around the reacting center requires carefully designed strategies and powerful synthetic methods. bohrium.com Asymmetric catalysis has emerged as a crucial tool, but developing broadly applicable methods remains an active area of research. pnas.orgacs.org

Iterative Approaches for Spirocycle Synthesis

Iterative synthesis provides a powerful strategy for building complex molecules, including spirocycles, from simpler precursors in a programmable manner. nih.gov This approach involves the sequential addition of building blocks or ring systems.

One such method is the iterative boron-homologation, also known as the Matteson-type reaction. nih.govchemrxiv.org This process involves the insertion of a carbenoid into a carbon-boron bond, allowing for the stepwise construction of carbon chains that can then be cyclized. nih.gov This strategy has been successfully extended to the synthesis of diverse and highly functionalized spirocycles from simple cyclic ketones. nih.govchemrxiv.org Another iterative route involves the aldol (B89426) condensation of a ketone, which is then treated with ammonia (B1221849) to form a cyclic amine; this product can then undergo further condensation and cyclization to produce dispirocyclic systems. mdpi.comresearchgate.net These iterative methods offer a high degree of control and flexibility in assembling complex spirocyclic architectures. nih.gov

Direct Synthesis and Ring-Forming Reactions

The direct formation of the 5-Azaspiro[3.5]nonan-8-one ring system and its analogues relies on a variety of ring-forming reactions, ranging from multi-step sequences to spontaneous cyclizations.

Multi-Step Organic Reactions and Cyclization Protocols

The synthesis of azaspirocycles is often achieved through multi-step reaction sequences that culminate in a key cyclization step. A common strategy involves preparing a tethered cyclic molecule that is primed for a final ring-closing reaction. nih.gov These cyclization protocols can include metal-catalyzed reactions, ring-closing metathesis (RCM), and intramolecular alkylations. nih.govnih.gov

For instance, a diversity-oriented synthesis can produce functionalized piperidines, the core of the 5-azaspiro[3.5]nonane system, through selective RCM of ω-unsaturated dicyclopropylmethylamines. nih.gov Another powerful method is the strain-release driven spirocyclization of azabicyclo[1.1.0]butyl ketones, which can react with various nucleophiles to form azaspiro[3.3]heptanes and has been extended to the formation of oxa-azaspiro[3.5]nonane systems. nih.gov An intriguing route to 5-azaspiro[3.5]nonanes involves the reaction of cyclobutane-spiro-aziridine with an appropriate partner to generate the desired scaffold, which includes an olefin handle for further functionalization. acs.org

The table below summarizes a selection of substrates used in a strain-release driven spirocyclization to form various azaspirocycles, demonstrating the versatility of the method. nih.gov

EntrySubstrate (ABB-ketone)ProductYield (%)
4jAromatic-substitutedAromatic-substituted spirocycle81
4kHeteroaromatic-substitutedHeteroaromatic-substituted spirocycle84
4lAlkenyl-substitutedAlkenyl-substituted spirocycle85
4mHeteroatom-substitutedHeteroatom-substituted spirocycle85
4oTertiary alcohol precursorTertiary alcohol-containing spirocycle91
4rExtended carbon chainoxa-azaspiro[3.5]nonane90

Data sourced from a study on spirocyclization of ABB-ketones. nih.gov

Condensation and Oxidative Cyclization Methods

Condensation reactions are a cornerstone of spirocycle synthesis. One approach involves the condensation of a ketone with an amine in the presence of an acid catalyst to form a spirocyclic amine. mdpi.com For example, heating 1,2,2,6,6-pentamethylpiperidine-4-one with cyclic ketones in the presence of ammonium (B1175870) chloride can yield spirocyclic amines, which can then be oxidized to the corresponding spirocyclic nitroxides. mdpi.com

Oxidative cyclization represents another major pathway. nih.gov These reactions can be mediated by a variety of reagents, including hypervalent iodine compounds like phenyliodine diacetate (PIDA) and phenyliodine bis(trifluoroacetate) (PIFA). beilstein-journals.org These reagents can induce the cyclization of phenolic substrates or enamides to form spirolactams and other spirocyclic systems. beilstein-journals.org A metal-free approach involves the coupling of heteroaromatic carboxylic acids with imines to generate reactive N-acyliminium ions in situ, which are then intercepted by an intramolecular nucleophile to afford azaspirocycles with high diastereoselectivity. whiterose.ac.uk Similarly, o-cycloalkylaminoacetanilides can undergo oxidative cyclization using reagents like Oxone® in formic acid to create fused benzimidazole (B57391) spirocyclic systems. mdpi.com

The following table details examples of oxidative cyclization to form spirocyclic compounds.

Starting Material TypeReagent/CatalystProduct TypeReference
p-Substituted phenolsPIDA, CuSO₄Spiro β-lactams beilstein-journals.org
Heteroaromatic carboxylic acid + imineT3P, NEt(i-Pr)₂Spirocyclic indolenines whiterose.ac.uk
Acetanilide with spirocyclic amineOxone®, Formic AcidFused benzimidazole spirocycle mdpi.com
EnamideHypervalent Iodine(III)Spiroenamide beilstein-journals.org

Self-Cyclization Processes

In certain cases, the formation of the spirocyclic core can occur through a spontaneous or self-cyclization process, where a highly reactive intermediate cyclizes without the need for an external activating reagent for the final ring-closing step. A notable example is the spontaneous spirocyclization of keto-sulfonamides. acs.org In this one-pot process, a Michael addition/elimination reaction generates a push-pull ynamide intermediate, which then undergoes a formal Conia-ene type reaction to spontaneously form the azaspiro compound. acs.org This method provides a direct and efficient route to these valuable building blocks. acs.org

Another example involves a post-Ugi reaction sequence where an intermediate aniline, formed after deprotection, undergoes a convertible isocyanide cyclization (CIC) through an intramolecular transamidation process, which is then followed by a final intramolecular cyclization to yield spirocyclic oxindole (B195798) γ-lactams. beilstein-journals.org

Advanced Catalytic Approaches

Modern catalytic methods have revolutionized the synthesis of complex molecular architectures, and the construction of azaspirocycles is no exception. These approaches often provide efficient and atom-economical routes to these valuable compounds.

Gold catalysts, known for their soft Lewis acidity, are highly effective in activating carbon-carbon triple bonds for nucleophilic attack. nsf.govnih.gov This reactivity has been harnessed in the Meyer-Schuster rearrangement of propargylic alcohols to form α,β-unsaturated ketones and aldehydes. nih.govsci-hub.se This reaction typically proceeds at room temperature and can produce enones with high selectivity for the E-alkene isomer. nih.gov

In a typical procedure, a propargylic alcohol is treated with a gold(I) catalyst, such as [AuMe(L)] (where L is a phosphine, phosphite, or arsine) activated by a protic acid, or a more stable catalyst like PPh₃AuNTf₂. nih.govnih.gov The reaction is often carried out in a solvent like toluene (B28343). nih.gov Research has demonstrated that the presence of co-catalysts or additives, such as 4-methoxyphenylboronic acid or methanol (B129727), can be beneficial. nih.gov While this rearrangement is a powerful tool for generating enones, its direct application to form spirocyclic ketones like this compound would involve a subsequent cyclization step. nsf.govnih.gov

A study on the gold-catalyzed rearrangement of propargylic alcohols showed that the reaction can be completed within 30 minutes at 60 °C, yielding a mixture of E and Z isomers of the enone product. nsf.gov The isomeric ratio can be determined by ¹H NMR spectroscopy. nsf.gov

Table 1: Gold-Catalyzed Meyer-Schuster Rearrangement of Propargylic Alcohols

Catalyst Co-catalyst/Additive Solvent Temperature Product Selectivity Reference
PPh₃AuNTf₂ (1-2 mol %) 4-methoxyphenylboronic acid (0.2 equiv) or methanol (1 equiv) Toluene Room Temp Enones High E-selectivity nih.gov

Copper-catalyzed reactions have emerged as a powerful tool for the formation of carbon-carbon bonds. One such application is the carbomagnesiation of ynamides, which can be utilized in a one-pot dearomative spirocyclization to construct aza-spiro piperidines. nih.govrsc.orgrsc.org This methodology involves the chemo-, regio-, and stereoselective formation of a vinyl metal intermediate. nih.govrsc.org

The process begins with the copper-catalyzed carbomagnesiation of an ynamide using a Grignard reagent, such as ethylmagnesium bromide, in a solvent like dichloromethane (B109758) (DCM). nih.govrsc.org The use of a copper(I) bromide dimethyl sulfide (B99878) complex is crucial for the reaction's success. nih.govrsc.org The resulting vinyl metal species then undergoes a regioselective nucleophilic attack on an electrophile, such as methyl chloroformate, triggering the spirocyclization. nih.govrsc.org This approach allows for the synthesis of diverse aza-spiro dihydropyridine (B1217469) scaffolds which can be further hydrogenated to access both partially and fully saturated spirocyclic frameworks. nih.govrsc.org

Optimization studies have shown that DCM is a superior solvent compared to diethyl ether, THF, or toluene for this transformation. nih.govrsc.org The reaction demonstrates excellent regio- and stereoselectivity, forming a single isomer of the vinyl metal intermediate. nih.govrsc.org

Table 2: Copper-Catalyzed Dearomative Spirocyclization of Ynamides

Ynamide Substituents Grignard Reagent Copper Catalyst Solvent Electrophile Product Key Feature Reference

Visible-light photocatalysis has gained prominence as a sustainable and efficient method for constructing complex molecules, including N-heterospirocycles. acs.orgacs.orgnih.gov This approach often utilizes the generation of nitrogen-centered radicals to initiate cyclization cascades. acs.orgacs.org

In one strategy, β-spirocyclic pyrrolidines are synthesized from N-allylsulfonamides and alkenes. acs.orgacs.orgnih.gov The reaction is initiated by a photocatalyst that, upon irradiation with visible light, facilitates the formation of a nitrogen-centered radical. This radical then undergoes an intramolecular cyclization onto the alkene, followed by further transformations to yield the spirocyclic product. acs.org This method has been shown to be effective for a variety of substrates, including those derived from drugs, and can be scaled up using flow chemistry techniques. acs.orgacs.orgnih.gov

Another photocatalytic approach involves the single-electron reduction of an alkyl-iminium ion, formed from the condensation of a saturated cyclic ketone and a secondary alkylamine. scispace.com This generates a cyclic-tertiary α-amino radical, which can then participate in cyclization reactions to form N-heterospirocycles. scispace.com Control experiments have demonstrated that both the photocatalyst and the light source are essential for the reaction to proceed efficiently. acs.org

Table 3: Visible-Light-Driven Synthesis of N-Heterospirocycles

Reactants Photocatalyst Light Source Key Intermediate Product Yield Reference
N-allylsulfonamides, Alkenes Not specified in abstract Visible Light Nitrogen-centered radical β-spirocyclic pyrrolidines Moderate to very good acs.orgacs.orgnih.gov

Copper-Catalyzed Carbomagnesiation in Spirocyclization

Stereoselective Synthesis

The control of stereochemistry is a critical aspect of modern organic synthesis, particularly for molecules with multiple chiral centers, as is often the case with spirocycles. tandfonline.com The biological activity of a molecule can be highly dependent on its stereochemical configuration. nih.govacs.org

The development of methods for the diastereoselective and enantioselective synthesis of azaspirocycles is an active area of research. These methods aim to control the relative and absolute configuration of the newly formed stereocenters.

One approach involves a Morita–Baylis–Hillman-type reaction for the asymmetric preparation of azaspirocycles. bris.ac.uk This method has been shown to proceed with high yield and diastereoselectivity. bris.ac.uk The choice of a chiral auxiliary and the reaction conditions, including the Lewis acid and the sulfide used, are critical for achieving high levels of stereocontrol. bris.ac.uk

Another strategy is the rhodium-catalyzed cyclopropanation of exocyclic olefins using donor/acceptor carbenes to generate spiroazabicyclo[2.n]alkanes. chemrxiv.org By using a chiral dirhodium tetracarboxylate catalyst, high enantioselectivity and diastereoselectivity can be achieved. chemrxiv.org Computational studies have suggested that the stereoselectivity is governed by the fit of the substrate within the chiral pocket of the catalyst. chemrxiv.org

A palladium-catalyzed interrupted asymmetric allylic alkylation has also been developed for the synthesis of enantioenriched 1,3-diketospiranes. rsc.org This reaction proceeds through a decarboxylative aldol cyclization to furnish spirocyclic β-hydroxy ketones with high enantioselectivity, although with moderate diastereoselectivity. rsc.org

Heteroaromatic carboxylic acids have been directly coupled with imines using T3P and NEt(i-Pr)₂ to form azaspirocycles via intermediate N-acyliminium ions. These reactions often proceed with high diastereoselectivity. whiterose.ac.uk

For instance, in the synthesis of spirocyclic enantiomers designed to bind to DNA, the opposite handedness imposed by the spirocyclic ring junction leads to a reverse binding orientation for each enantiomer. nih.govacs.org This demonstrates how the stereochemistry of the spiro-center dictates the molecule's interaction with a biological target. nih.govacs.org

In spiranes, the two rings are perpendicular to each other. uou.ac.in This geometric constraint means that appropriate substitution on the terminal carbons can lead to a chiral molecule, even in the absence of a traditional chiral center. uou.ac.in The chirality in such systems is due to the presence of a chiral axis. uou.ac.in

The stereoselective formation of spiropiperidine derivatives can be achieved through a dearomative spirocyclization reaction that involves a stereoselective carbometalation event. nih.govrsc.org This highlights the importance of controlling the stereochemistry of key intermediates to dictate the final stereochemical outcome of the spirocyclic product. nih.govrsc.org

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
β-spirocyclic pyrrolidines
Aza-spiro dihydropyridine
N-heterospirocycles
Spiroazabicyclo[2.n]alkanes
1,3-diketospiranes
Spirocyclic β-hydroxy ketones
Spiropiperidine
Spirocyclic indolenines
Azaindolenines
2H-pyrroles
3H-pyrroles
Enones
α,β-unsaturated ketones
α,β-unsaturated aldehydes
Propargylic alcohols
Ynamides
N-allylsulfonamides
Alkenes
Saturated cyclic ketone
Secondary alkylamine
Heteroaromatic carboxylic acids
Imines
Ethylmagnesium bromide
Methyl chloroformate
4-methoxyphenylboronic acid
Methanol
PPh₃AuNTf₂
CuBr·SMe₂
T3P
NEt(i-Pr)₂
Dirhodium tetracarboxylate
Donor/acceptor carbenes
N-acyliminium ions
Vinyl metal intermediate
Nitrogen-centered radical

Diastereoselective and Enantioselective Ring Formation

Functionalization Strategies and Derivative Synthesis

The functionalization of the this compound scaffold is crucial for exploring its chemical space and developing derivatives with tailored properties. This involves the selective modification of the core structure, often requiring careful planning and execution of synthetic routes.

Orthogonal protection is a fundamental strategy in the synthesis of complex molecules like this compound derivatives. This approach allows for the selective removal of one protecting group in the presence of others, enabling stepwise functionalization of the molecule. numberanalytics.com The choice of protecting groups is critical and depends on their stability to various reaction conditions and the ease of their removal.

For the nitrogen atom at the 5-position, common protecting groups include tert-butoxycarbonyl (Boc) and benzyl (B1604629) (Bn). The Boc group is advantageous due to its stability under a wide range of non-acidic conditions and its straightforward removal with acids like trifluoroacetic acid (TFA). evitachem.comnih.gov The benzyl group, on the other hand, can be removed by hydrogenolysis, providing an alternative deprotection strategy. nih.gov

The ketone at the 8-position can be protected as a ketal, for instance, by reacting it with ethylene (B1197577) glycol. This protecting group is stable to many reagents but can be removed under acidic conditions. The interplay between these protecting groups allows for a modular approach to synthesis. For example, a Boc-protected amine and a ketal-protected ketone can be selectively deprotected to allow for functionalization at either position without affecting the other.

A summary of common protecting groups and their deprotection conditions is provided in the table below.

Functional GroupProtecting GroupDeprotection Conditions
Amine (N-5)tert-Butoxycarbonyl (Boc)Acidic conditions (e.g., TFA) evitachem.comnih.gov
Amine (N-5)Benzyl (Bn)Hydrogenolysis (e.g., H₂, Pd/C) nih.gov
Ketone (C-8)Ethylene KetalAcidic conditions (e.g., aqueous HCl)
This table summarizes common orthogonal protection and deprotection techniques used in the synthesis of this compound derivatives.

With a robust orthogonal protection strategy in place, diverse functional groups can be introduced at various positions of the this compound scaffold. The secondary amine at the 5-position, once deprotected, is a key handle for derivatization. It can undergo N-alkylation or N-arylation to introduce a wide array of substituents. asynt.com For instance, reaction with various alkyl halides or aryl halides under basic conditions can yield a library of N-substituted analogues.

The ketone at the 8-position is another site for functionalization. Reductive amination of the ketone can introduce a new amino group, which can then be further modified. vulcanchem.com This reaction involves the initial formation of an imine or enamine, followed by reduction, often with reagents like sodium borohydride (B1222165). Alternatively, the ketone can be converted to other functional groups. For example, reaction with organometallic reagents like Grignard or organolithium reagents can lead to the formation of tertiary alcohols. nih.gov

The introduction of functional groups can also be achieved through modifications of the carbon skeleton. For example, α-alkylation of the ketone can introduce substituents on the carbon adjacent to the carbonyl group.

The this compound scaffold serves as an excellent starting point for the generation of compound libraries for high-throughput screening in drug discovery. researchgate.net By systematically varying the substituents at different positions, a large number of diverse molecules can be synthesized. This diversity-oriented synthesis (DOS) approach is crucial for exploring the structure-activity relationships of this class of compounds. chemrxiv.org

A common strategy for library synthesis involves a "split-and-pool" approach. A common intermediate, such as Boc-protected this compound, can be synthesized on a large scale. This intermediate can then be divided into multiple portions, and each portion can be reacted with a different building block. For example, after deprotection of the amine, different acyl chlorides or sulfonyl chlorides can be used to generate a library of amides and sulfonamides. Similarly, the ketone can be derivatized using a variety of reagents to introduce further diversity.

The use of automated synthesis platforms can greatly accelerate the preparation of such libraries, allowing for the rapid generation of hundreds or even thousands of compounds for biological evaluation. asynt.com

Introduction of Diverse Functional Groups

Industrial Scale-Up Considerations in Synthesis

The transition from laboratory-scale synthesis to industrial production of this compound and its derivatives presents several challenges. Key considerations include the cost and availability of starting materials, the safety and environmental impact of the synthetic route, the efficiency and robustness of each chemical step, and the ease of purification of the final product.

For a synthesis to be industrially viable, it should ideally involve a minimal number of steps, use inexpensive and readily available reagents, and avoid hazardous reaction conditions or toxic byproducts. nuph.edu.ua The development of a scalable synthesis often requires significant process optimization. This may involve exploring alternative reagents, catalysts, and reaction conditions to improve yields, reduce reaction times, and simplify work-up procedures.

Continuous flow chemistry is an emerging technology that offers several advantages for the industrial scale-up of chemical processes. asynt.comresearchgate.net It can provide better control over reaction parameters, improve safety by minimizing the amount of hazardous material at any given time, and facilitate automation. asynt.com The development of a continuous flow synthesis for this compound analogues could significantly streamline their large-scale production.

Purification is another critical aspect of industrial scale-up. While chromatography is a common purification technique in the laboratory, it is often not practical or cost-effective for large-scale production. Therefore, developing synthetic routes that yield products that can be purified by crystallization or distillation is highly desirable.

A comparison of key considerations for laboratory versus industrial scale synthesis is outlined below.

ConsiderationLaboratory ScaleIndustrial Scale
Reagents High-purity, often expensiveCost-effective, readily available
Reaction Conditions Wide range of temperatures and pressuresMilder, safer conditions preferred
Purification Chromatography is commonCrystallization, distillation preferred
Throughput Milligrams to gramsKilograms to tons
Automation Often manualHighly automated
This table highlights the differing priorities and methods between laboratory and industrial scale synthesis of chemical compounds.

Chemical Reactivity and Transformation Mechanisms

Nucleophilic Reactions of Spirocyclic Ketones

The carbonyl group in spirocyclic ketones is a primary site for nucleophilic attack. The stereochemical outcome of such reactions is often dictated by the rigid conformation of the ring system. In studies of spiro[4.5]dec-7-ene-1,4-dione, nucleophilic attack by methyllithium (B1224462) or sodium borohydride (B1222165) preferentially occurs on the face of the carbonyl group that is syn to the double bond in the adjacent ring. rsc.org This facial selectivity is attributed to stereoelectronic control, where the orthogonal C–C bond's ability to donate electron density influences the trajectory of the incoming nucleophile. rsc.org

The reactivity of spirocyclic systems can also involve the spiro-ring itself. For instance, α-spirocyclopropyl ketones can undergo homoconjugate nucleophilic addition where the nucleophile attacks the cyclopropane (B1198618) ring, leading to its cleavage. cdnsciencepub.com The rate of these ring-opening reactions is sensitive to the substitution pattern on the cyclopropane ring. cdnsciencepub.com In more complex systems like 1,4-dioxaspiro[2.2]pentanes, nucleophilic attack typically results in the opening of one of the epoxide rings to yield substituted ketones, with the regioselectivity depending on the steric demands of the nucleophile and the reaction conditions. nih.gov

A general mechanism for nucleophilic reactions on cyclic ketones involves the initial attack of the nucleophile on the protonated carbonyl carbon, leading to a tetrahedral intermediate. mdpi.com This principle is fundamental to understanding the reactivity of the ketone moiety in compounds like 5-Azaspiro[3.5]nonan-8-one.

Intramolecular Cyclization Reactions and Pathways

Intramolecular cyclization is a key pathway for synthesizing complex heterocyclic structures from linear precursors. For azaspiro compounds, this often involves the formation of a lactam, a cyclic amide, which is a prevalent motif in biologically active molecules. researchgate.netwikipedia.org

The formation of an azaspiro lactam typically proceeds through the intramolecular cyclization of an amino acid precursor where the amine and carboxylic acid functionalities are separated by a spirocyclic linker. wikipedia.org A well-studied example is the cyclization of gabapentin (B195806) (1-(aminomethyl)cyclohexylacetic acid) to form 2-azaspiro[4.5]decan-3-one. researchgate.net

The mechanism involves the nucleophilic attack of the terminal amino group on the carboxylic acid's carbonyl carbon. This process is highly dependent on pH, which dictates the protonation state of both the amine and the carboxylic acid. The reaction proceeds through a neutral tetrahedral intermediate (T±). The rate-determining step is the breakdown of this intermediate to form the lactam and a water molecule. researchgate.net This type of cyclization is most efficient when it leads to the formation of five-membered (γ-lactam) or six-membered (δ-lactam) rings. wikipedia.org Other methods for forming the lactam ring include the Staudinger reaction, which involves the coupling of ketenes and imines, and can be applied to create spiro-β-lactams. nih.govbeilstein-journals.org

Precursor TypeReaction Name/TypeResulting Lactam Ring SizeKey Mechanistic StepReference
Amino Alkanoic AcidLactamizationVariable (γ, δ favored)Intramolecular nucleophilic attack of amine on carboxyl group wikipedia.orgresearchgate.net
Ketenes + IminesStaudinger Synthesisβ-Lactam[2+2] cycloaddition nih.gov
N-chloroacetyl Amino Acid DerivativesBase-catalyzed Cyclizationβ-LactamIntramolecular nucleophilic substitution nih.gov
Nitrones + Propiolic Acid DerivativesKinugasa Reactionβ-LactamCoupling catalyzed by copper salts nih.govresearchgate.net

The formation of azaspiro lactams is often subject to catalysis. In solution, reactions that involve the formation of charged intermediates can be slow. libretexts.org Catalysts function by stabilizing these intermediates and the corresponding transition states. libretexts.org

The intramolecular cyclization of gabapentin provides a clear example of this principle. researchgate.net The reaction is susceptible to both general acid and general base catalysis, as evidenced by buffer effects and solvent kinetic isotope studies. researchgate.net In this context:

General Acid Catalysis : A general acid (a proton donor) can protonate the hydroxyl group of the tetrahedral intermediate, making it a better leaving group (water) and facilitating the collapse of the intermediate to form the lactam. researchgate.netlibretexts.org

General Base Catalysis : A general base (a proton acceptor) can assist in deprotonating the attacking amino group, increasing its nucleophilicity, or deprotonate the nitrogen in the tetrahedral intermediate, aiding in the subsequent steps. researchgate.netlibretexts.org

The pH-rate profile for gabapentin cyclization shows that the reaction rate is maximal above pH 9.80, where the amino group is largely deprotonated and thus highly nucleophilic, while a minimum rate is observed between pH 5.15 and 6.21. researchgate.net

Mechanism of Azaspiro Lactam Formation

Rearrangement Reactions

Rearrangement reactions offer powerful methods for transforming molecular skeletons, including the formation or modification of spirocyclic systems.

A notable method for accessing spiro pseudoindoxyl ketones involves a pinacol-type rearrangement. nih.govresearchgate.net This reaction transforms a 1,2-diol into a carbonyl compound through a 1,2-migration. byjus.com A specific, metal-free approach utilizes a cascade process starting from a tetrahydrocarbazole derivative. nih.govresearchgate.net

The proposed mechanism involves the following key steps:

Deprotonation of the tetrahydrocarbazole precursor by a strong base like potassium tert-butoxide (t-BuOK) generates an anion. nih.gov

This anion reacts with molecular oxygen, leading to a hydroperoxide intermediate after proton abstraction. nih.gov

This intermediate facilitates an intramolecular pinacol-type rearrangement, forming a spiro-ring intermediate. nih.gov

A final proton transfer yields the spiro pseudoindoxyl ketone product. nih.gov

This reaction proceeds efficiently in dimethyl sulfoxide (B87167) (DMSO) under an oxygen atmosphere and demonstrates good yields for substrates with electron-releasing groups on the benzene (B151609) ring. nih.govresearchgate.net

SubstrateReagentsSolventKey TransformationProduct TypeReference
Tetrahydrocarbazolet-BuOK, O₂DMSOHydroxylation and Pinacol-type rearrangementSpiro pseudoindoxyl ketone nih.govresearchgate.net
1,2-Diol (Pinacol)AcidVarious1,2-Alkyl/Aryl shiftKetone (Pinacolone) byjus.com
Indole (B1671886) derivativeDavis' oxaziridine, Acetic acidVariousEpoxidation and Semi-pinacol rearrangementOxindole (B195798) ntu.ac.uk

Ring expansion reactions provide a route to larger cyclic structures that can be difficult to synthesize directly. A common strategy involves the rearrangement of a transient spiro-epoxide intermediate, known as the House–Meinwald rearrangement. acs.org This process is particularly useful for synthesizing α-arylated cycloalkanones from benzylidene cycloalkanes. acs.org

The sequence begins with the epoxidation of an exocyclic double bond on a cycloalkane to form a spiro-epoxide. This epoxide is then treated with a Lewis acid, such as bismuth triflate (Bi(OTf)₃) or aluminum trichloride (B1173362) (AlCl₃), to induce rearrangement. acs.org The Lewis acid activates the epoxide, leading to the regioselective cleavage of a C-O bond and migration of one of the spiro-ring carbons to the adjacent carbon, resulting in an expanded ring. acs.orgnih.gov

For example, this method has been successfully applied to expand cyclopentanones and cyclohexanones into α-arylated cyclohexanones and cycloheptanones, respectively. acs.org The choice of catalyst can influence the regioselectivity of the rearrangement, especially for substrates with electron-withdrawing groups. acs.org A similar principle is seen in the Corey–Chaikovsky reaction, where a ketone can be converted to an expanded ring via a transient epoxide. acs.org

Pinacol-Type Rearrangements in Spiro Pseudoindoxyl Ketone Formation

In Situ Intermediate Generation and Reactivity

The synthesis of complex molecular architectures such as this compound often relies on the strategic in situ generation of highly reactive intermediates. These transient species are not isolated but are formed and consumed within the same reaction vessel, driving the construction of the target scaffold through specific and controlled reaction pathways. This section explores three distinct types of reactive intermediates—ketenes, p-quinone methides, and alkoxyaminyl radicals—and their roles in synthetic routes leading to azetidinone-containing spirocycles.

The formation of the azetidinone (β-lactam) ring, a core feature of isomers like 2-azaspiro[3.5]nonan-1-one, is frequently accomplished via the Staudinger [2+2] cycloaddition. mdpi.com This reaction is a powerful tool for constructing four-membered cyclic amides from ketenes and imines. rdd.edu.iq Ketenes are typically generated in situ from precursors such as acyl chlorides by treatment with a tertiary amine, like triethylamine. mdpi.com The highly electrophilic ketene (B1206846) is immediately trapped by a nucleophilic imine partner to yield the desired spiro-β-lactam.

The mechanism of the Staudinger cycloaddition is generally accepted to be a stepwise process initiated by the nucleophilic attack of the imine nitrogen atom on the central carbon of the ketene. mdpi.com This attack forms a zwitterionic intermediate, which then undergoes a conrotatory 4π-electron electrocyclization to close the four-membered ring and form the final azetidinone product. mdpi.comrdd.edu.iq

Research has demonstrated the viability of this method for creating various azaspiro[3.5]nonan-1-one and -2-one derivatives. For instance, new 5,9-dithia-2-azaspiro[3.5]nonan-1-one derivatives were prepared by reacting 1,3-dithiane-2-carboxylic acid with appropriate Schiff bases in the presence of phosphorus oxychloride and triethylamine. rdd.edu.iq In this process, the acid chloride is formed in situ and subsequently converted to the corresponding ketene, which reacts with the imine. rdd.edu.iq Similarly, a series of 1-(substituted phenyl)-3-chloro-5,9-bis(furan-2-ylmethylidene)-1-azaspiro[3.5]nonan-2-ones were synthesized by the reaction of chloroacetyl chloride with various imines in 1,4-dioxane (B91453) with triethylamine. wisdomlib.org

PrecursorsReaction ConditionsProductYield (%)Reference
1,3-dithiane-2-carboxylic acid, Schiff basesPOCl₃, Et₃N, CH₂Cl₂5,9-dithia-2-azaspiro[3.5]nonan-1-onesModerate rdd.edu.iq
Chloroacetyl chloride, Imines (2a-h)Et₃N, 1,4-Dioxane, 24 hrs1-(substituted phenyl)-3-chloro-5,9-bis(furan-2-ylmethylidene)-1-azaspiro[3.5]nonan-2-one (3a-h)75-93 wisdomlib.org
Methyl 1-bromocyclohexanecarboxylate, N'-(arylmethylidene)benzohydrazidesZincN-(1-aryl-3-oxo-2-azaspiro[3.5]nonan-2-yl)benzamidesN/A researchgate.net

p-Quinone methides (p-QMs) are highly reactive intermediates characterized by a cross-conjugated system, which makes them potent electrophiles. rsc.orgresearchgate.net They are typically generated in situ from stable precursors, such as p-hydroxybenzyl alcohols or their derivatives, through methods like acid/base catalysis or oxidation. researchgate.netmdpi.com The high reactivity of p-QMs stems from the potent driving force of aromatization upon nucleophilic attack at the exocyclic methylene (B1212753) carbon. researchgate.net

These intermediates are versatile synthons in organic synthesis and have been employed in 1,6-conjugate additions and various cycloaddition reactions to construct complex molecular frameworks, including spirocycles. rsc.orgmdpi.com For example, a formal [2π + 2σ] cycloaddition between p-QMs and bicyclo[1.1.0]butanes has been developed to rapidly build spiro-cyclohexadienone structures. rsc.org In other work, the Lewis acid-catalyzed reaction of p-hydroxybenzyl alcohols with ferrocene (B1249389) was shown to proceed through a p-quinone methide intermediate, which acts as the electrophile in a Friedel-Crafts-type reaction. mdpi.com

A proposed mechanism for such a reaction involves the generation of the p-QM intermediate, which is then activated by a Lewis acid. mdpi.com This activation enhances its electrophilicity, facilitating the nucleophilic attack to form a new carbon-carbon bond and ultimately leading to an adduct after rearomatization. mdpi.com

While the generation and trapping of p-quinone diphenylmethide intermediates represent a powerful strategy in organic synthesis, a specific application of this methodology for the direct synthesis of this compound has not been documented in the reviewed literature. However, the established reactivity of p-QMs suggests a hypothetical pathway where a suitably functionalized piperidinone could act as a nucleophile in a 1,6-conjugate addition to a p-quinone methide, potentially leading to precursors for the target spirocycle.

Reaction TypeIntermediateKey FeaturesApplicationReference
1,6-Conjugate Additionp-Quinone MethideDriven by aromatization; forms C-C, C-N, C-O, C-S bonds.Synthesis of phenol-ferrocene conjugates. mdpi.com
[4+n] Cycloadditiono- or p-Quinone MethideAccesses spirocyclic and heterocyclic systems.Construction of chromane (B1220400) derivatives and 2,3-dihydrobenzofurans. rsc.org
[2π + 2σ] Cycloadditionp-Quinone MethideHFIP-promoted reaction with bicyclobutanes.Rapid construction of spiro-bicyclo[1.1.0]butane-cyclohexadienones. rsc.org

Radical cyclizations offer a powerful method for the construction of cyclic and polycyclic systems, including spirocyclic frameworks. A notable strategy involves the in situ generation of alkoxyaminyl radicals, which can trigger a cascade of bond-forming events. This approach has been successfully applied to the synthesis of azaspirocycles, although the primary examples in the literature focus on the 1-azaspiro[4.4]nonane skeleton rather than the [3.5] system. bvsalud.orgresearchgate.net

The general mechanism for this domino bicyclization begins with the generation of a radical species, often an aryl or vinyl radical from a corresponding halide or alkyne precursor, using an initiator like 2,2′-azobisisobutyronitrile (AIBN) or triethylborane (B153662) (Et₃B) and a mediator such as tributyltin hydride (Bu₃SnH). bvsalud.org This initial radical adds to the C=N bond of an oxime ether tethered to an unsaturated moiety. This addition generates a neutral alkoxyaminyl radical intermediate. researchgate.net The key step follows, where the alkoxyaminyl radical undergoes an intramolecular cyclization, typically a 5-exo-trig ring closure, by adding to a nearby alkene or alkyne. vulcanchem.com This cyclization forms the second ring and establishes the spiro center in a single, efficient sequence.

This methodology has proven effective for synthesizing 1-azaspiro[4.4]nonane derivatives in moderate yields as a mixture of diastereomers. bvsalud.org The efficiency of the final cyclization step depends on the nature of the substituents on the radical acceptor. bvsalud.org While this specific domino reaction has not been reported for the synthesis of this compound, the underlying principles of alkoxyaminyl radical generation and subsequent intramolecular trapping represent a viable and potent strategy that could potentially be adapted for the construction of the azaspiro[3.5]nonane core.

Radical PrecursorInitiator/PromoterIntermediateProduct ScaffoldYield (%)Reference
O-benzyl oxime ethers with bromo/iodo-aryl groupAIBN, Bu₃SnHAryl and Alkoxyaminyl radicals1-Azaspiro[4.4]nonane11-67 bvsalud.org
O-benzyl oxime ethers with terminal alkynyl groupEt₃B, Bu₃SnHStannylvinyl and Alkoxyaminyl radicals1-Azaspiro[4.4]nonane11-67 bvsalud.org

Mechanistic Insights into Biological Activity and Molecular Interactions

Enzyme Inhibition Studies

Inhibition of Cyclooxygenase-2 (COX-2) Activity

There are no available studies or data regarding the inhibitory activity of 5-Azaspiro[3.5]nonan-8-one on the Cyclooxygenase-2 (COX-2) enzyme. While other spirocyclic molecules have been investigated as potential COX-2 inhibitors, this specific compound has not been identified in that context. google.com

Interaction with NAD(P)H:quinone Oxidoreductase 1 (NQO1)

No published research details any interaction between this compound and the NAD(P)H:quinone Oxidoreductase 1 (NQO1) enzyme. Studies on related compounds, such as 2-oxa-7-azaspiro[3.5]nonane, have explored binding to NQO1, but this data is not applicable to the specified molecule.

Modulation of Monoamine Oxidase (MAO) Enzymes

There is no scientific evidence to suggest that this compound modulates the activity of Monoamine Oxidase (MAO) enzymes. A patent document mentions the synthesis of the compound as a chemical intermediate, and in a separate section, discusses the use of MAO inhibitors as a potential combination therapy for certain diseases, but it does not establish a functional link between this compound and MAO modulation.

Activity against Hepatitis C Virus (HCV) NS3 Protease

No studies have been found that evaluate the activity of this compound against the Hepatitis C Virus (HCV) NS3 protease. Research has been conducted on derivatives of different isomers, such as 2-Azaspiro[3.5]nonane, as potential HCV NS3 protease inhibitors, but these findings are not directly related to this compound.

Receptor Binding and Ligand Design

While the azaspiro[3.5]nonane scaffold is recognized in medicinal chemistry for its conformational rigidity, which is a valuable trait in ligand design, there is no specific data available on receptor binding studies for this compound itself. smolecule.com The general utility of the spirocyclic structure in interacting with enzymes or receptors has been noted, but specific targets and binding affinities for this compound have not been documented. smolecule.com

Histamine-3 Receptor (H3R) Antagonism

Modulation of Cellular Signaling Pathways

The Wnt/β-catenin signaling pathway is fundamental in cell development, proliferation, and differentiation, and its dysregulation is linked to diseases like cancer. google.comnih.govmdpi.com Some azaspiro derivatives have been investigated as inhibitors of this pathway. The mechanism often involves targeting tankyrases (TNKS1 and TNKS2), which are enzymes that regulate the stability of Axin, a key component of the β-catenin destruction complex. google.com Inhibition of tankyrases leads to the stabilization of Axin, enhancement of the destruction complex's activity, and subsequent suppression of β-catenin signaling. google.com

In other contexts, spiro-thiazolidinone derivatives have been shown to strongly inhibit the expression of β-catenin in HepG2 cells. researchgate.net For instance, certain compounds in this class exhibited IC₅₀ values for β-catenin inhibition in the low micromolar range. researchgate.net

The nuclear factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. mdpi.comgoogle.com Its inhibition is a therapeutic strategy for various diseases. Certain isatin-derived spirocyclic analogues containing an α-methylene-γ-butyrolactone moiety have been identified as potent inhibitors of the NF-κB pathway. researchgate.net

These compounds have been shown to covalently modify key proteins in the NF-κB pathway, such as RELA (p65) and IKKβ, by targeting specific cysteine residues. researchgate.net This covalent modification disrupts the normal function of the NF-κB signaling complex, leading to the inhibition of its transcriptional activity. researchgate.net Other natural and synthetic compounds also modulate NF-κB signaling, often through the inhibition of IκB degradation or by preventing the nuclear translocation of NF-κB subunits. mdpi.comgoogle.com

The PI3K/Akt signaling pathway is a central node in cellular regulation, controlling processes such as cell growth, survival, proliferation, and metabolism. nih.govfrontiersin.org The pathway is activated by extracellular signals that lead to the production of phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3), which in turn activates the kinase Akt. nih.govresearchgate.net Activated Akt then phosphorylates a multitude of downstream targets, influencing a wide array of cellular functions. nih.gov

While direct modulation of the PI3K/Akt pathway by this compound has not been reported, various compounds, including indole (B1671886) derivatives found in cruciferous vegetables, are known to deregulate this pathway. nih.gov Furthermore, some spiro-acridine derivatives have been studied for their effects on this pathway in cancer cells, where modulation of Akt activity is linked to their cytotoxic effects. researchgate.net The PI3K/Akt pathway's regulation of ferroptosis, a form of programmed cell death, is also an area of active investigation, with pathway activation influencing key ferroptosis regulators like NRF2 and GPX4. frontiersin.org

NF-κB Pathway Modulation

Structure-Activity Relationship (SAR) Investigations for Bioactive Conformations

Structure-activity relationship studies are crucial for optimizing the therapeutic potential of lead compounds. For derivatives of the this compound scaffold, SAR investigations focus on how modifying various parts of the molecule affects its biological activity. The core structure consists of an azetidine (B1206935) ring fused to a cyclohexanone (B45756) ring via a spiro junction. Modifications can be made to the nitrogen of the azetidine ring, the cyclohexanone ring, or by introducing different functional groups.

Research into related azaspiro compounds provides a framework for understanding the potential SAR of this compound. For instance, studies on 2-azaspiro[3.5]nonan-1-one derivatives as cholesterol absorption inhibitors have highlighted the importance of the spirocyclic core in defining the binding conformation. mdpi.com

Systematic modifications of the azaspiro[3.5]nonane scaffold have led to the identification of key structural features that govern biological activity. For example, the introduction of a methyl group on the nitrogen atom, forming 5-Methyl-5-azaspiro[3.5]nonan-8-one, has been investigated for its inhibitory activity against viral proteases. Furthermore, complex derivatives, such as those incorporating a pyrazole (B372694) ring attached to the nitrogen of the spirocycle, have been synthesized. evitachem.com These modifications aim to explore new interaction points with the target protein and enhance potency.

The stereochemistry of the spiro center and any substituents is also a critical factor. Different stereoisomers can exhibit significantly different biological activities. For instance, in related spirocyclic systems, one enantiomer has shown a 30-fold greater binding affinity for neurological targets compared to its diastereomers. vulcanchem.com This underscores the importance of controlling stereochemistry during synthesis to obtain the most active conformation.

Compound/DerivativeStructural ModificationObserved Biological Activity/InsightReference
5-Methyl-5-azaspiro[3.5]nonan-8-oneMethyl group on the nitrogen at position 5.Investigated for inhibitory activity against viral proteases.
5-(1-(5-Azaspiro[3.5]nonan-8-yl)-1H-pyrazol-4-yl)-3-((R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amineComplex substituent attached to the nitrogen at position 5.Synthesized for potential therapeutic applications, indicating the scaffold's utility in building complex drug-like molecules. evitachem.com
Analogous Azaspiro[3.5]nonan-1-one MoietyCore scaffold in cholesterol absorption inhibitors.The spirocyclic moiety is critical for defining the bioactive conformation for target binding. mdpi.com
Related Spirocyclic AzetidinesRigid spirocyclic framework.The rigid structure confers stereochemical complexity, which is often leveraged to enhance target binding and metabolic stability. vulcanchem.com

Molecular Modeling and Computational Chemistry for Binding Mode Elucidation

Molecular modeling and computational chemistry are indispensable tools for understanding how this compound and its derivatives interact with their biological targets at the molecular level. These methods provide insights into the binding modes, interaction energies, and conformational preferences of the ligands within the active site of a protein.

Molecular docking simulations are commonly employed to predict the binding orientation of these spirocyclic compounds. For example, docking studies with related spirocyclic scaffolds, such as 7-Methyl-8-oxa-5-azaspiro[3.5]nonane, have predicted high affinity for central nervous system targets like the serotonin (B10506) 5-HT₆ receptor. vulcanchem.com These simulations help to rationalize the observed SAR and guide the design of new derivatives with improved binding characteristics.

Computational analyses of related azaspiro compounds have shown that the six-membered ring often adopts a chair conformation to minimize steric strain. The orientation of substituents (axial vs. equatorial) can significantly influence the molecule's interaction with the receptor. For example, an equatorial placement of a substituent might be more favorable for forming key interactions, while an axial position could lead to steric clashes. csic.es

Quantitative structure-activity relationship (QSAR) analyses can also be used to build mathematical models that correlate the structural features of these compounds with their biological activities. evitachem.com These models are valuable for predicting the activity of novel, unsynthesized derivatives, thereby streamlining the drug discovery process.

Computational MethodApplication to Azaspiro[3.5]nonane DerivativesKey Findings/InsightsReference
Molecular DockingPrediction of binding modes of related spirocyclic scaffolds to CNS receptors (e.g., 5-HT₆).Revealed high binding affinity and identified key intermolecular interactions, suggesting potential for antipsychotic applications. vulcanchem.com
Conformational AnalysisAnalysis of the ring conformations of related azaspiro compounds.The six-membered ring typically adopts a chair conformation, influencing the spatial orientation of substituents and their interaction with biological targets.
Quantitative Structure-Activity Relationship (QSAR)Development of models to correlate structure with biological activity.Provides insights into how specific structural modifications influence biological activity, aiding in the design of more potent compounds. evitachem.com

Applications and Potential in Chemical Biology and Drug Discovery

Role as Building Blocks in Organic Synthesis

5-Azaspiro[3.5]nonan-8-one and its derivatives are valuable building blocks in organic synthesis. Their spirocyclic nature allows for the creation of complex three-dimensional molecules. The ketone and the secondary amine functionalities present in the this compound structure offer reactive sites for a variety of chemical transformations. For instance, the ketone can undergo reactions such as reduction to an alcohol or conversion to an oxime, while the amine can be functionalized through acylation or alkylation.

The synthesis of related azaspiro compounds often involves multi-step sequences. For example, the synthesis of 2-azaspiro[3.5]nonan-7-ol hydrochloride has been achieved from N-Boc-4-piperidone through a series of reactions including a Wittig reaction, cyclization, reduction, and deprotection. While not directly detailing the synthesis of this compound, such routes for analogous structures highlight the synthetic accessibility of this class of compounds.

Scaffold Design in Medicinal Chemistry

Spirocyclic scaffolds are increasingly utilized in modern drug design due to their inherent three-dimensionality, which can enhance interaction with biological targets. researchgate.net The introduction of a spirocyclic scaffold can improve a compound's potency, selectivity, and pharmacokinetic properties. researchgate.net

A pharmacophore represents the essential three-dimensional arrangement of functional groups necessary for biological activity. nih.gov The rigid framework of this compound can serve as a template to orient appended functional groups in a precise spatial arrangement, mimicking the binding requirements of a target receptor or enzyme. The nitrogen and oxygen atoms within the scaffold can act as hydrogen bond acceptors or donors, contributing to the pharmacophoric profile of a designed molecule. The development of a pharmacophore model is a crucial step in rational drug design, enabling the virtual screening and identification of new active compounds. nih.gov

Bioisosteric replacement is a strategy in drug design where a part of a molecule is replaced by another with similar physical or chemical properties, with the aim of improving the compound's biological activity or pharmacokinetic profile. Spirocyclic scaffolds can be employed as bioisosteres for more common, planar ring systems. For example, azaspiro[3.3]heptane has been validated as a bioisostere for piperidine (B6355638). The replacement of a flexible or planar moiety with a rigid spirocycle like this compound can lead to enhanced metabolic stability and receptor binding affinity.

The incorporation of spirocyclic scaffolds can favorably modulate the physicochemical properties of drug candidates. Introducing a spiro center increases the fraction of sp3-hybridized carbons (Fsp3), a parameter often correlated with higher success rates in clinical development. researchgate.net This increased three-dimensionality can lead to improved solubility, reduced lipophilicity, and better metabolic stability. For instance, replacing a morpholine (B109124) ring with diverse azaspiro cycles has been shown to lower logD values and improve metabolic stability in MCHr1 antagonists. researchgate.net

Bioisosteric Replacement Strategies

Application as PROTAC Linkers in Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) are an emerging class of therapeutic agents that facilitate the degradation of specific proteins. chemrxiv.org These bifunctional molecules consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker plays a crucial role in the efficacy of the PROTAC, and rigid spirocyclic structures are being explored to create more effective linkers. sigmaaldrich.com

Derivatives of 7-azaspiro[3.5]nonane have been utilized as rigid linkers in the development of PROTACs for targeted protein degradation. sigmaaldrich.com For example, 3-(3-((7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonan-2-yl)oxy)piperidin-1-yl)propanoic acid is a commercially available linker that can be incorporated into PROTACs. sigmaaldrich.com The rigidity of the azaspiro[3.5]nonane core can influence the three-dimensional orientation of the PROTAC, potentially leading to improved ternary complex formation and optimized drug-like properties. sigmaaldrich.com Azaspirooxindolinone-based PROTACs have also been developed for the selective degradation of Bruton's Tyrosine Kinase (BTK), a target in hematological malignancies. chemrxiv.org

Intermediates in Complex Natural Product Synthesis

Spirocyclic structures, including those related to this compound, serve as important intermediates in the total synthesis of complex natural products. For instance, 1-azaspiro[3.5]nonan-2-one derivatives have been identified as promising intermediates for the synthesis of Tetrodotoxin (TTX), a potent neurotoxin. google.com The synthesis of various Cephalotaxus alkaloids, which possess intriguing pentacyclic structures, also relies on the construction of spirocyclic intermediates. researchgate.net The phosphine-catalyzed [3+2]-cycloaddition of 2-methylene γ-lactams has been used to create 2-azaspiro[4.4]nonan-1-ones, which can be further transformed into novel spiro-cyclic ketones. uow.edu.au

Use as Model Systems for Understanding Spirocyclic Chemistry

The unique geometry of spiro compounds makes them excellent models for studying fundamental concepts in stereochemistry and reaction mechanisms. wikipedia.org The shared tetrahedral sp3-carbon atom forces the two rings into orthogonal planes, creating a rigid scaffold that can be used to probe steric and electronic effects in chemical reactions. rsc.org The synthesis and conformational analysis of model systems of the spirocyclic moiety of natural products like neaumycin B provide valuable insights into the factors that govern their three-dimensional structure and reactivity. Furthermore, the study of spirocyclic compounds has been enhanced by the use of molecular model kits, which aid in the visualization and understanding of their complex structures. ed.gov

Interactive Data Table of Research Findings

Application Area Compound/Derivative Class Key Finding Reference
Anti-inflammatoryN-(1-aryl-3-oxo-2-azaspiro[3.5]nonan-2-yl)benzamidesSeveral derivatives showed potent inhibition of human inducible nitric oxide synthase (iNOS). researchgate.net
Antimicrobial1-(substituted phenyl)-3-chloro-5,9-bis(furan-2-ylmethylidene)-1-azaspiro[3.5]nonan-2-onesExhibited good activity against both Gram-positive and Gram-negative bacteria, and fungal strains. wisdomlib.org
AntiviralSpiropyrimidine derivativesA derivative was found to inhibit Herpes Simplex Virus type 2 (HSV-2) at the viral adsorption stage. nih.gov
Antineoplastic1-oxa-4-azaspiro nih.govrsc.orgdeca-6,9-diene-3,8-dione derivativesA compound showed a strong anti-proliferation effect on a breast cancer cell line. nih.gov
Anti-diabetic7-azaspiro[3.5]nonane derivativesA potent GPR119 agonist was identified, showing a glucose-lowering effect in diabetic rats. nih.gov
PROTAC Linkers7-azaspiro[3.5]nonane derivativesUsed as rigid linkers in PROTACs for targeted protein degradation. sigmaaldrich.com
Natural Product Synthesis1-azaspiro[3.5]nonan-2-one derivativesServe as promising intermediates in the synthesis of Tetrodotoxin (TTX). google.com

Advanced Spectroscopic and Structural Characterization in Research

X-ray Crystallographic Analysis for Absolute Stereochemistry and Conformation

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is indispensable for the unambiguous determination of a molecule's absolute stereochemistry and preferred solid-state conformation. While a dedicated X-ray crystal structure for 5-Azaspiro[3.5]nonan-8-one has not been reported in publicly accessible literature, extensive crystallographic studies on closely related azaspiro[3.5]nonane derivatives offer significant insights into the likely structural features of this scaffold.

The conformation of the azaspiro[3.5]nonane system is of particular interest. Analysis of derivatives reveals that the six-membered piperidine (B6355638) ring typically adopts a chair conformation to minimize steric strain. The four-membered azetidine (B1206935) ring is necessarily puckered. The relative orientation of these two rings is a defining characteristic of the spirocyclic system.

Research into the synthesis of intermediates for Tetrodotoxin (TTX) has led to the crystallographic characterization of highly substituted 1-azaspiro[3.5]nonan-2-one derivatives. google.com For instance, the molecular structure of rac-(4R,5R,6R,7S,8S,9S)-1-benzyloxy-7-(benzoyloxymethyl)-6-(tert-butyldimethylsilyloxy)-5-cyano-5,7,8,9-tetrahydroxy-8,9-O-(1,1,3,3-tetraisopropyldisiloxane-1,3-diyl)-1-azaspiro[3.5]nonan-2-one was determined by X-ray diffraction. google.com The crystallographic data for this complex molecule confirms the chair conformation of the cyclohexane (B81311) ring and provides precise bond lengths and angles for the spirocyclic core. google.com

Similarly, studies on N-(1-aryl-3-oxo-2-azaspiro[3.5]nonan-2-yl)benzamides have proven the structure of these compounds through X-ray diffraction analysis. researchgate.net These analyses are crucial for confirming the outcome of synthetic reactions and understanding the stereochemistry of the resulting products. researchgate.net

Further structural information comes from derivatives where a carbon atom in the six-membered ring is substituted with a heteroatom. For example, the X-ray crystal structure of 7ʹ-bromo-1ʹ,2ʹ-dihydro-4ʹH-spiro[oxetane-3,3ʹ-pyrido[1,2-a]benzimidazole], a tetracyclic system derived from 2-oxa-7-azaspiro[3.5]nonane, has been disclosed. mdpi.com This analysis provides a detailed view of the conformation of a related spirocyclic system containing an oxetane (B1205548) ring.

The following tables present crystallographic data for some representative azaspiro[3.5]nonane derivatives, which can be used to infer the structural properties of this compound.

Table 1: Crystal Data for a Derivative of 1-Azaspiro[3.5]nonan-2-one (Data sourced from patent EP1956024A1 for rac-(4R,5R,6R,7S,8S,9S)-1-benzyloxy-7-(benzoyloxymethyl)-6-(tert-butyldimethylsilyloxy)-5-cyano-5,7,8,9-tetrahydroxy-8,9-O-(1,1,3,3-tetraisopropyldisiloxane-1,3-diyl)-1-azaspiro[3.5]nonan-2-one) google.com

ParameterValue
Empirical FormulaC₄₂H₆₄N₂O₁₀Si₃
Formula Weight841.22
Temperature (K)100(2)
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)11.234(2)
b (Å)25.456(5)
c (Å)16.345(3)
α (°)90
β (°)99.876(10)
γ (°)90
Volume (ų)4602.8(15)
Z4
Density (calculated, g/cm³)1.214

Interactive Data Table

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Future Directions and Emerging Research Avenues

Optimization of Synthesis for Scalability and Efficiency

The advancement of research into 5-Azaspiro[3.5]nonan-8-one and its derivatives is contingent upon the development of robust and scalable synthetic routes. Current methodologies for constructing spirocyclic systems often face challenges in controlling stereochemistry and achieving high yields, which can impede large-scale production. mdpi.com Future efforts will likely focus on overcoming these synthetic hurdles.

Research into related azetidinium salts has demonstrated that reaction conditions such as solvent and temperature play a critical role in the efficiency of spirocycle formation. acs.org For instance, studies on the synthesis of 2-Hydroxy-4-azaspiro[3.5]nonan-4-ium showed that using water as a solvent at 80°C significantly improved reaction yields compared to other solvents and lower temperatures. acs.org This suggests that a systematic investigation into reaction parameters for this compound synthesis could lead to significant improvements in efficiency. acs.org

Furthermore, the adoption of modern synthetic technologies such as continuous flow reactors could offer better control over reaction parameters, leading to reduced activation energy and higher throughput, as demonstrated in the synthesis of other azetidinium salts. acs.org Domino reactions, which allow for the construction of complex spiro frameworks in a single step, also present a promising avenue for improving synthetic efficiency. vulcanchem.com

Table 1: Effect of Solvent and Temperature on Azetidinium Salt Synthesis Yield

SolventTemperature (°C)Reaction Time (min)Yield (%)
Ethanol25602
Ethanol606030
Ethanol806051
Water606071
Acetonitrile606011
Hexane606019
Data derived from studies on related azetidinium salts, indicating potential optimization pathways for azaspiro[3.5]nonane synthesis. acs.org

In-depth Biological Studies and Interactions with Molecular Targets

The spirocyclic framework is increasingly recognized for its value in drug discovery, offering structural novelty and rigidity that can enhance binding to biological targets. ethz.chnih.gov For this compound, a crucial future direction is the comprehensive exploration of its biological activity and molecular interactions.

Studies on related 6-azaspiro[3.5]nonane derivatives have shown potent inhibitory activity against viral proteases, such as the SARS-CoV-2 3C-like protease (3CLpro). nih.gov These inhibitors demonstrated high activity with submicromolar IC50 values and were devoid of significant cytotoxicity. nih.gov X-ray crystallography of these inhibitor-protease complexes revealed that the larger six-membered ring of the azaspiro[3.5] scaffold fits well into the enzyme's active site, providing a structural basis for its potency. nih.gov This suggests that this compound could serve as a valuable starting point for developing inhibitors against similar targets.

Furthermore, other azaspiro[4.4]nonan-8-one derivatives have been identified as pan-inhibitors of YTH domain-containing m6A RNA reader proteins, which are implicated in gene expression regulation. rsc.org The discovery of these inhibitors highlights the potential for the broader azaspiro-one scaffold to interact with key biological targets involved in disease. rsc.org Future research should involve screening this compound and its derivatives against a wide range of biological targets, including enzymes and receptors, to uncover their therapeutic potential. ethz.ch

Exploration of Novel Reaction Methodologies for Azaspiro[3.5]nonan-8-one

Innovating the synthetic toolkit is essential for accessing novel derivatives of this compound. The development of new reaction methodologies can provide access to previously unattainable chemical space and facilitate the creation of diverse compound libraries for biological screening. ethz.ch

One promising approach is the use of Michael-type addition reactions to functionalize the core structure. A novel method has been reported for generating spiro-cephalosporins through the Michael-type addition to a dihydrothiazine ring, achieving stereoselective formation of the spirocycle in moderate to good yields. mdpi.com Adapting such methodologies to the azaspiro[3.5]nonan-8-one core could enable the introduction of a wide range of substituents.

Additionally, the use of alternative energy sources, such as high-intensity ultrasound, has been shown to promote reactions like the Reformatsky reaction for the synthesis of related spiro compounds, including 2-azaspiro[3.5]nonan-1-ones. researchgate.net These techniques can lead to higher yields and more environmentally friendly processes. Exploring domino reactions and multicomponent reactions under various conditions could streamline the synthesis of complex derivatives from simple precursors. vulcanchem.comresearchgate.net

Design of Next-Generation Analogues with Enhanced Specificity and Potency

Building on initial biological findings, the rational design of next-generation analogues is a critical step toward developing compounds with therapeutic potential. Structure-guided design, informed by X-ray crystallography and computational modeling, can facilitate the creation of analogues with improved binding affinity, selectivity, and pharmacokinetic properties. ethz.chnih.gov

For example, research on 1-azaspiro[3.5]nonan-2-one derivatives as intermediates in the synthesis of Tetrodotoxin (TTX) and its analogues showcases how this scaffold can be used to build highly complex and biologically active molecules. google.comcsic.es The development of new synthetic strategies for these intermediates is expected to yield novel analogues with useful pharmacological properties. google.comcsic.es

Similarly, the structure-activity relationship (SAR) studies of 6-azaspiro[3.5]nonane-derived inhibitors of the SARS-CoV-2 protease provide a clear blueprint for optimization. nih.gov By systematically modifying the substituents on the spirocyclic core, researchers were able to modulate the inhibitory potency. nih.gov Applying a similar strategy to this compound, researchers could systematically derivatize the ketone or amine positions to identify key pharmacophores and optimize interactions with specific targets. vulcanchem.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Azaspiro[3.5]nonan-8-one, and how can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer : Common synthetic approaches involve cyclization reactions of appropriately substituted precursors, such as ketone intermediates, under reflux conditions with catalysts like Lewis acids (e.g., BF₃·Et₂O). Purity optimization requires post-synthesis purification via column chromatography (silica gel, gradient elution) and recrystallization using solvents like ethyl acetate/hexane. Purity validation should employ HPLC (≥95% purity threshold) with UV detection at 254 nm, alongside comparative TLC analysis against authentic samples .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be structured?

  • Methodological Answer : Essential techniques include:

  • ¹H/¹³C NMR : Assign sp³-hybridized carbons (e.g., δ 50–70 ppm for azetidine-like nitrogen environments) and confirm spirocyclic geometry via coupling patterns.
  • IR Spectroscopy : Identify carbonyl stretches (C=O, ~1700 cm⁻¹) and NH stretches (if applicable).
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns consistent with ring strain.
    Data interpretation must cross-reference literature values for analogous spirocyclic compounds to validate structural assignments .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict the reactivity of this compound in nucleophilic addition reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) can model transition states and charge distribution. Key steps:

Optimize geometry of the spirocyclic compound and nucleophile.

Calculate Fukui indices to identify electrophilic centers.

Simulate reaction pathways to evaluate activation energies.
Results should be validated experimentally via kinetic studies (e.g., monitoring by NMR or LC-MS) .

Q. What experimental strategies resolve contradictions in reported spectral data for this compound derivatives?

  • Methodological Answer : Contradictions often arise from solvent effects or impurities. Solutions include:

  • Multi-technique validation : Cross-check NMR data with 2D experiments (COSY, HSQC) and X-ray crystallography.
  • Database referencing : Compare with high-quality datasets (e.g., NIST Chemistry WebBook) to identify outliers .
  • Re-synthesis : Reproduce disputed compounds under strictly controlled conditions (e.g., inert atmosphere, anhydrous solvents) .

Q. How can the spirocyclic framework of this compound influence its thermodynamic stability in catalytic applications?

  • Methodological Answer : Design experiments to:

Vary substituents : Introduce electron-donating/withdrawing groups to assess ring strain via DSC (ΔH of decomposition).

Monitor stability : Use accelerated aging tests (e.g., 70°C/75% RH) with HPLC tracking.

Theoretical modeling : Calculate strain energy via molecular mechanics (MMFF94 force field).
Correlate results with catalytic performance in model reactions (e.g., hydrogenation) .

Methodological Design and Theoretical Frameworks

Q. How to integrate this compound into a broader theoretical framework for studying spirocyclic drug candidates?

  • Methodological Answer :

  • Hypothesis : Link spirocyclic geometry to bioavailability (LogP, PSA) using QSAR models.
  • Experimental validation : Synthesize analogs with modified ring sizes (e.g., 5-Azaspiro[4.5]decan-9-one) and compare pharmacokinetic properties (e.g., Caco-2 permeability assays).
  • Theoretical alignment : Reference conceptual frameworks like Baldwin’s rules for ring-forming reactions to rationalize synthetic feasibility .

Q. What statistical approaches are appropriate for analyzing contradictory bioactivity data in studies involving this compound derivatives?

  • Methodological Answer : Apply meta-analysis tools:

Effect size calculation : Use Cohen’s d to quantify discrepancies between studies.

Sensitivity analysis : Identify outliers via Grubbs’ test or robust regression.

Bayesian hierarchical modeling : Account for variability in experimental conditions (e.g., cell lines, assay protocols).
Results should guide replication studies under standardized conditions .

Tables for Key Data

Property Typical Values Method Reference ID
Melting Point120–125°CDSC
HPLC Purity≥95%C18 column, MeOH/H₂O (70:30)
Calculated Strain Energy15–20 kcal/mol (DFT)B3LYP/6-311+G(d,p)

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
5-Azaspiro[3.5]nonan-8-one
Reactant of Route 2
5-Azaspiro[3.5]nonan-8-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.